molecular formula C9H5F5O3 B13906150 Methyl (pentafluorophenoxy)acetate CAS No. 21417-50-5

Methyl (pentafluorophenoxy)acetate

Cat. No.: B13906150
CAS No.: 21417-50-5
M. Wt: 256.13 g/mol
InChI Key: JTMQMYXZZAWRJH-UHFFFAOYSA-N
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Description

Methyl (pentafluorophenoxy)acetate is a fluorinated ester derivative characterized by a pentafluorophenoxy group attached to an acetate backbone. Its molecular formula is C₉H₅F₅O₃, with a molecular weight of 280.13 g/mol. The compound is synthesized via nucleophilic substitution or esterification reactions involving pentafluorophenol and methyl chloroacetate or similar reagents . Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 3.72 (s, 3H, -OCH₃), 4.65 (s, 2H, -OCH₂CO-) .
  • ¹³C NMR: Peaks at δ 170.2 (ester carbonyl), 145–141 (aromatic C-F), and 52.6 (methoxy group) .
  • HRMS: [M + Na]⁺ observed at 557.1097 (calculated: 557.1106) .

The compound is a clear viscous oil with applications in pharmaceutical intermediates and agrochemical synthesis due to its electron-withdrawing pentafluorophenyl group, which enhances reactivity in cross-coupling reactions .

Properties

CAS No.

21417-50-5

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

methyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate

InChI

InChI=1S/C9H5F5O3/c1-16-3(15)2-17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3

InChI Key

JTMQMYXZZAWRJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (pentafluorophenoxy)acetate can be synthesized through the esterification of pentafluorophenol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions, reduce reaction times, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (pentafluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Pentafluorophenol and methyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl (pentafluorophenoxy)acetate involves its interaction with various molecular targets. The pentafluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl (pentafluorophenoxy)acetate with structurally related fluorinated acetates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications References
This compound C₉H₅F₅O₃ 280.13 Pentafluorophenoxy, methyl ester Pharmaceutical intermediates
Perfluorophenyl acetate C₈H₃F₅O₂ 262.10 Pentafluorophenoxy, acetate Lab reagents, fluorination agents
Ethyl 2-(trifluoromethylphenoxy)acetate C₁₁H₁₁F₃O₃ 248.20 Trifluoromethylphenoxy, ethyl ester Polymer additives, surfactants
Phenyl trifluoroacetate C₈H₅F₃O₂ 190.12 Trifluoroacetyl, phenyl ester Organic synthesis, acylating agent

Key Observations :

  • Electron-Withdrawing Effects: The pentafluorophenoxy group in this compound provides stronger electron-withdrawing effects compared to trifluoromethyl or non-fluorinated analogs, enhancing its stability in SNAr reactions .
  • Ester Group Influence: Methyl esters (e.g., this compound) exhibit higher volatility than ethyl or phenyl analogs, as seen in boiling point trends (e.g., methyl acetate: 57°C vs. ethyl acetate: 77°C) .

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